molecular formula C20H13N3O3S2 B2662712 2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide CAS No. 681233-15-8

2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide

Cat. No.: B2662712
CAS No.: 681233-15-8
M. Wt: 407.46
InChI Key: ZVZNTFARLJJNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide is a heterocyclic compound featuring a phthalimide (1,3-dioxoisoindolin-2-yl) group linked via an acetamide bridge to a fused thiochromeno-thiazol system. The thiochromeno[4,3-d]thiazol moiety comprises a sulfur-containing fused bicyclic structure, which distinguishes it from simpler aromatic or monocyclic thiazole derivatives. Its synthesis likely involves multi-step coupling reactions to assemble the fused heterocyclic core .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S2/c24-16(9-23-18(25)11-5-1-2-6-12(11)19(23)26)21-20-22-17-13-7-3-4-8-14(13)27-10-15(17)28-20/h1-8H,9-10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZNTFARLJJNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the isoindolinone core, which can be synthesized from phthalic anhydride and an appropriate amine. The thiochromeno-thiazole moiety is then introduced through a series of condensation and cyclization reactions. The final step involves the acylation of the isoindolinone with the thiochromeno-thiazole derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. Initial steps may include the formation of the isoindoline core through cyclization reactions followed by the introduction of thiazole and thiochromene functionalities via electrophilic substitution or condensation reactions. The final product is often characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Biological Activities

The biological evaluation of 2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide has revealed promising activities across several domains:

Antimicrobial Activity

Several studies have reported that derivatives of isoindoline and thiazole exhibit significant antimicrobial properties. For instance, compounds with similar scaffolds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research indicates that compounds containing thiazole rings possess anticancer properties by targeting specific molecular pathways involved in tumor growth. For example, derivatives have been tested against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer), demonstrating cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin . The proposed mechanisms include inhibition of DNA synthesis and cell division.

Anti-inflammatory Effects

Compounds derived from thiazoles are recognized for their anti-inflammatory activities. Studies have suggested that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), providing a basis for their use in treating inflammatory diseases.

Case Studies

Numerous case studies have highlighted the efficacy of compounds related to 2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide:

  • Antimicrobial Evaluation : A study synthesized various derivatives based on the isoindoline scaffold and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Activity : Another research effort focused on a series of thiazole-based compounds where in vitro tests revealed that some derivatives significantly inhibited the proliferation of cancer cell lines while inducing apoptosis through caspase activation pathways .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to key enzymes involved in cancer metabolism, supporting their potential as lead compounds for drug development .

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features and Analogues :

Compound Name / ID (Evidence) Core Structure Substituents/Modifications
Target Compound Thiochromeno[4,3-d]thiazol + phthalimide Fused sulfur-containing bicyclic system
4c () Phthalimide 4-Hydroxybenzyl
4d () Phthalimide 4-Methoxybenzyl
11c () Thiazol-2-yl + triazole-quinoxaline Triazole-quinoxaline appendage
6a-t () Coumarin-thiazol Coumarin lactone + amine derivatives
Biphenyl-thiazol () Biphenyl-thiazol + phthalimide Biphenyl instead of fused thiochromeno
  • Thiochromeno-Thiazol vs. Benzyl/Simple Thiazols: The fused thiochromeno-thiazol system in the target compound provides enhanced rigidity and π-conjugation compared to flexible benzyl () or monocyclic thiazol derivatives (). This may improve target binding through steric complementarity and π-π stacking .
Structure-Activity Relationships (SAR)
  • Aromatic Substituents : Methoxy and hydroxy groups () improve solubility but may reduce membrane permeability, whereas halogenated or nitro groups () enhance target binding but increase toxicity risks.
  • Fused vs. Non-Fused Systems: The rigid thiochromeno-thiazol core may improve metabolic stability compared to non-fused thiazols (), though synthetic complexity increases .

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its synthesis, biological evaluations, and the mechanisms underlying its activity.

Synthesis and Structural Characterization

The synthesis of the compound involves several steps, including the reaction of thiochromeno[4,3-d]thiazole derivatives with isoindoline diones. The structural characterization was confirmed through techniques such as X-ray crystallography and NMR spectroscopy. The compound's molecular formula is C19H15N3O4SC_{19}H_{15}N_{3}O_{4}S, and it exhibits a planar isoindole ring system stabilized by hydrogen bonding interactions.

Table 1: Key Structural Features

FeatureValue
Molecular FormulaC19H15N3O4SC_{19}H_{15}N_{3}O_{4}S
Crystal SystemMonoclinic
Space GroupP21/c
Maximum Deviation0.011 Å
Dihedral Angle75.7°

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies using the MTT assay demonstrated significant cytotoxic effects on human colon cancer (HCT116) and mouse monocyte macrophage leukemia (RAW 264.7) cell lines.

Case Study: Anticancer Evaluation

A study conducted by Aliabadi et al. reported that derivatives of the compound exhibited IC50 values ranging from 10 to 30 µM against HCT116 cells, indicating moderate to strong anticancer activity compared to standard chemotherapeutics like 5-fluorouracil . The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Evaluations against bacterial strains using the tube dilution technique indicated that it possesses significant inhibitory effects comparable to standard antibiotics.

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound acts as a potential inhibitor of lipoxygenase enzymes, which are implicated in inflammatory processes and cancer progression.
  • Induction of Apoptosis : Studies suggest that treatment with the compound leads to increased apoptosis in cancer cells, potentially through the activation of caspase pathways.
  • Antioxidant Properties : The presence of dioxoisoindoline moieties contributes to antioxidant activity, which may protect normal cells from oxidative stress during treatment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via [2+3]-cyclocondensation reactions. For example, reacting 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimides in glacial acetic acid under reflux (2–5 hours) yields thiazolidinone hybrids. Optimization includes adjusting molar ratios (e.g., 1:1 thiourea to maleimide), solvent choice (acetic acid for solubility), and temperature control (reflux at ~110°C). Monitoring via TLC ensures reaction completion, followed by recrystallization (ethanol/water) for purification .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodology : Use a combination of:

  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹), thiazole (C=N, ~1600 cm⁻¹), and amide (N-H, ~3300 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Confirm aromatic protons (δ 6.5–8.5 ppm), acetamide CH₃ (δ ~2.2 ppm), and thiochromeno-thiazol protons (δ 3.2–4.7 ppm) .
  • Elemental Analysis : Validate purity (C, H, N, S within ±0.3% of theoretical values) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology : Screen against cancer cell lines (e.g., NCI-60 panel) at 10⁻⁵ M concentration. Use MTT assays to assess cytotoxicity. Prioritize cell lines with high sensitivity (e.g., melanoma, renal cancer) and compare IC₅₀ values to reference drugs (e.g., doxorubicin). Include positive/negative controls and triplicate measurements .

Advanced Research Questions

Q. What strategies can elucidate structure-activity relationships (SAR) for thiochromeno-thiazol-acetamide derivatives?

  • Methodology :

  • Substituent Variation : Modify the N-arylmaleimide moiety (e.g., electron-withdrawing nitro or electron-donating methoxy groups) to assess impacts on bioactivity .
  • Docking Studies : Use AutoDock Vina to model interactions with targets like EGFR or VEGFR-2. Validate with enzymatic assays (e.g., kinase inhibition) .
  • Pharmacophore Mapping : Identify critical features (e.g., thiazole ring, dioxoisoindolinyl group) using Schrödinger’s Phase .

Q. How can advanced spectroscopic methods resolve ambiguities in tautomeric or conformational states?

  • Methodology :

  • X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., N–H⋯O/N interactions). Use synchrotron radiation for high-resolution data .
  • Dynamic NMR : Analyze temperature-dependent chemical shifts to detect tautomerism (e.g., thione ↔ thiol equilibria) .
  • DFT Calculations : Compare experimental IR/NMR data with Gaussian-optimized structures to assign conformers .

Q. What experimental approaches address contradictions in synthetic yields reported for similar thiazolidinone hybrids?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters (solvent polarity, catalyst loading) using a factorial design. For example, test acetic acid vs. DMF and evaluate yield trends .
  • Kinetic Studies : Use in situ FT-IR to monitor reaction progress and identify rate-limiting steps (e.g., cyclization vs. maleimide opening) .
  • Side-Product Analysis : Isolate byproducts via HPLC-MS and propose mechanistic pathways (e.g., hydrolysis of maleimide) .

Q. How can in vivo efficacy and toxicity be evaluated for this compound?

  • Methodology :

  • Murine Xenografts : Administer compound (10–50 mg/kg, IP) to mice bearing melanoma tumors. Measure tumor volume weekly and compare to controls.
  • Toxicokinetics : Assess plasma half-life (LC-MS/MS), liver/kidney function (ALT, creatinine), and histopathology .
  • Metabolite Profiling : Identify Phase I/II metabolites using UPLC-QTOF-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.